
Trapidil
Descripción general
Descripción
Trapidil es un compuesto de molécula pequeña con la fórmula química C10H15N5 . Fue desarrollado originalmente como un vasodilatador y agente antiplaquetario y se ha utilizado para tratar pacientes con enfermedades isquémicas coronarias, hepáticas y renales . This compound actúa como un antagonista del factor de crecimiento derivado de plaquetas, lo que lo hace útil para prevenir la agregación plaquetaria y promover la vasodilatación .
Métodos De Preparación
La preparación de trapidil involucra varios pasos:
Ciclización: El bicarbonato de aminoguanidina se hace reaccionar con ácido fórmico y ácido acético glacial para formar amino-triazol.
Condensación: El amino-triazol se hace reaccionar con acetoacetato de etilo para formar hidroxi-zol.
Sustitución de Cloro: El hidroxi-zol se hace reaccionar con oxicloruro de fósforo en dicloroetano para formar cloro-zol.
Sustitución de Amina: El cloro-zol se hace reaccionar con dietilamina para formar amina-zol.
Extracción en Bruto: La amina-zol se extrae utilizando gasolina para obtener this compound en bruto.
Refinación, Cristalización, Centrifugación y Secado: El this compound en bruto se refina, cristaliza, centrifuga y seca para obtener el producto final.
Análisis De Reacciones Químicas
Trapidil experimenta diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando sus propiedades químicas.
Sustitución: this compound puede experimentar reacciones de sustitución, donde átomos o grupos específicos en la molécula son reemplazados por otros átomos o grupos.
Aplicaciones Científicas De Investigación
Pharmacological Properties of Trapidil
This compound exhibits multiple pharmacological actions, primarily as a vasodilator and an anti-platelet agent. Its mechanism of action includes:
- Vasodilation : this compound acts through competitive inhibition of phosphodiesterases, enhancing intracellular cyclic adenosine monophosphate levels, leading to vasodilation.
- Anti-platelet Effects : It inhibits platelet aggregation by increasing prostaglandin synthesis and reducing thromboxane levels, which are crucial for platelet activation .
- Inhibition of Vascular Smooth Muscle Proliferation : this compound has been shown to inhibit the effects of platelet-derived growth factor on vascular smooth muscle cells, thus preventing neointimal hyperplasia .
2.1. Anti-Restenotic Agent
This compound has been studied extensively for its potential to prevent restenosis following percutaneous coronary interventions. Clinical trials have demonstrated that:
- In a randomized trial comparing this compound to aspirin after stent implantation, the group receiving this compound showed a reduction in restenosis rates (20% vs. 44.1%, p < 0.05) .
- Another study indicated that combining this compound with aspirin resulted in lower binary restenosis rates compared to a control group receiving dipyridamole .
2.2. Drug-Eluting Stents
The incorporation of this compound into drug-eluting stents has garnered attention due to its unique properties:
- The sustained release of this compound from stents can provide localized therapy at the site of vascular injury, potentially reducing the need for prolonged dual anti-platelet therapy .
- Animal studies have shown that this compound effectively reduces neointimal hyperplasia in various models of vascular injury, reinforcing its potential role in stent technology .
3.1. Animal Studies
Numerous animal studies have validated the efficacy of this compound:
- In ischemic heart models, this compound reduced ischemic changes and improved serum high-density lipoprotein levels while inhibiting thromboxane A2 effects .
- Studies involving balloon injury models in rats demonstrated significant reductions in smooth muscle cell proliferation and neointimal hyperplasia without compromising endothelial regrowth .
3.2. Human Pharmacokinetics
The pharmacokinetics of this compound reveal important insights into its clinical use:
- Following oral administration, this compound shows high bioavailability with a relatively short half-life (approximately 2.4 hours) and minimal hepatic excretion . This pharmacokinetic profile supports its use in acute settings where rapid action is required.
Summary of Applications
Mecanismo De Acción
Trapidil ejerce sus efectos inhibiendo las enzimas fosfodiesterasas del monofosfato de adenosina cíclico (cAMP). Esta inhibición conduce a un aumento en los niveles de cAMP, lo que potencia la inhibición de las plaquetas por la adenosina. La reducción en la activación plaquetaria es probablemente responsable de la disminución en la generación de tromboxano A2 que se observa con this compound. Además, el aumento en cAMP activa la proteína quinasa A, que a su vez activa los canales de calcio tipo L en el corazón, lo que lleva a un aumento de la despolarización y un efecto inotrópico positivo. This compound también inactiva Raf-1, un activador de la proteína quinasa activada por mitógenos (MAPK), reduciendo la activación de MAPK y previniendo la mitogénesis debido a la unión del factor de crecimiento derivado de plaquetas a sus receptores .
Comparación Con Compuestos Similares
Trapidil es único en su acción dual como vasodilatador y agente antiplaquetario. Los compuestos similares incluyen:
Dipiridamol: Otro agente antiplaquetario que inhibe la fosfodiesterasa y aumenta los niveles de cAMP.
Ticlopidina: Un agente antiplaquetario que inhibe la agregación plaquetaria inducida por difosfato de adenosina (ADP).
Clopidogrel: Un agente antiplaquetario ampliamente utilizado que inhibe la agregación plaquetaria inducida por ADP.
Cilostazol: Un inhibidor de la fosfodiesterasa que aumenta los niveles de cAMP y tiene efectos vasodilatadores y antiplaquetarios.
El mecanismo de acción único de this compound y su capacidad para inhibir el factor de crecimiento derivado de plaquetas lo hacen distinto de estos otros compuestos.
Actividad Biológica
Trapidil, a triazolopyrimidine compound, is primarily recognized for its role as a platelet-derived growth factor (PDGF) antagonist. Its biological activity extends to various therapeutic applications, including the treatment of cardiovascular diseases and certain types of tumors, particularly meningiomas. This article explores the diverse biological activities of this compound, supported by recent research findings and clinical studies.
This compound's primary mechanism involves antagonizing PDGF signaling pathways, which play a crucial role in cell proliferation and survival. By inhibiting PDGF receptors, this compound reduces the mitogenic stimulation that contributes to pathologies such as restenosis after angioplasty and tumor growth in meningiomas.
Inhibition of Meningioma Cell Proliferation
Recent studies have demonstrated that this compound significantly inhibits the proliferation of human meningioma cells in vitro. The antiproliferative effect is dose-dependent, with maximum inhibition observed at concentrations around 100 µg/ml. This effect was noted even in the presence of autocrine growth factors secreted by meningioma cells, suggesting that this compound can effectively block both endogenous and exogenous mitogenic stimuli .
Key Findings:
- Inhibition Rates: this compound reduced cell growth by 16% to 54% compared to control samples.
- DNA Synthesis: It inhibited basal DNA synthesis as well as DNA synthesis stimulated by epidermal growth factor (EGF) .
Cardiovascular Applications
This compound has been extensively studied for its effects on restenosis following percutaneous coronary intervention (PCI). Several randomized clinical trials have reported that oral administration of this compound significantly reduces the rates of restenosis compared to standard treatments like aspirin.
Clinical Studies Overview
Study Name | Treatment Groups | Restenosis Rate (%) | p-value |
---|---|---|---|
STARC | This compound 100 mg TID vs. Aspirin | 24.2 (this compound) vs. 39.7 (Aspirin) | <0.01 |
Nishikawa et al. | This compound 300 mg TID vs. Dipyridamole | 20 vs. 38 | <0.05 |
Okamoto et al. | This compound 200 mg vs. Placebo | 20 vs. 44.1 | <0.05 |
These studies collectively indicate a consistent trend where this compound treatment results in lower rates of restenosis compared to control groups .
Osteogenic Effects
In addition to its roles in oncology and cardiology, this compound has shown potential in promoting osteogenesis by inhibiting PDGF signaling pathways that normally suppress bone formation. Studies using rat calvarial defect models demonstrated that this compound significantly enhances bone regeneration and osteogenic differentiation of osteoblast precursors.
Mechanistic Insights:
- Signaling Pathways: this compound promotes phosphorylation of Smad1/5/9 and activates MAPK pathways, leading to increased expression of Runx2, a key transcription factor for osteogenesis.
- Synergistic Effects: It has been shown to work synergistically with bone morphogenetic protein (BMP) signaling to enhance osteogenic outcomes .
Propiedades
IUPAC Name |
N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-4-14(5-2)9-6-8(3)13-10-11-7-12-15(9)10/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNOZLZNQMLSKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC2=NC=NN12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045416 | |
Record name | Trapidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14745540 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Trapidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Trapidil is thought to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase enzymes. The resultant increase in cAMP potentiates the inhibition of platelets by adenosine. The reduction in platelet activation is likely responsible for the decrease in thromboxane A2 generation seen with trapidil. The increase in cAMP is also likely responsible for the vasdilatory action of trapidil. The increase in protein kinase A activity due to increased cAMP activated L-type calcium channels in the heart leading to increased depolarization and a positive inotropic effect. Lastly, PKA inactivates Raf-1, an activator of mitogen activated protein kinase (MAPK), which leads to a reduction in MAPK activation. This reduction in MAPK prevents mitogenesis due to PDGF binding to PDGF receptors. | |
Record name | Trapidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15421-84-8 | |
Record name | Trapidil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15421-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trapidil [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trapidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trapidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trapidil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAPIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG5Y6355E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.